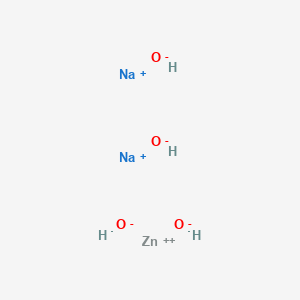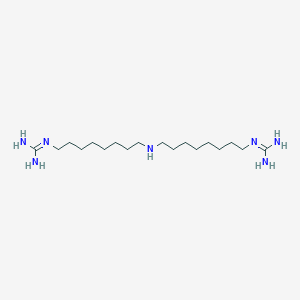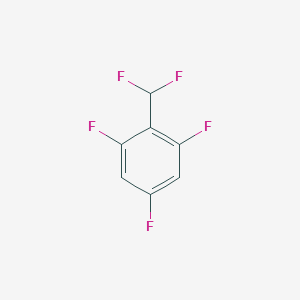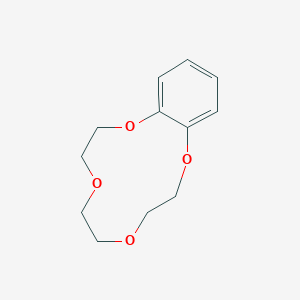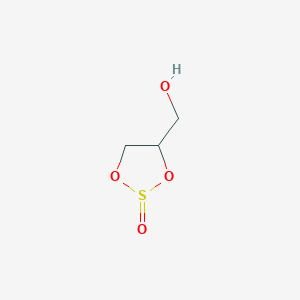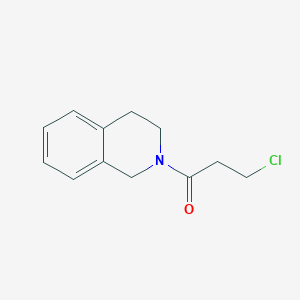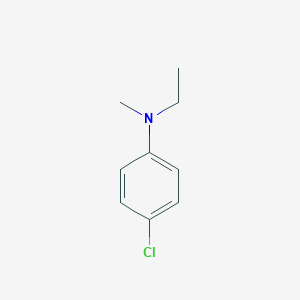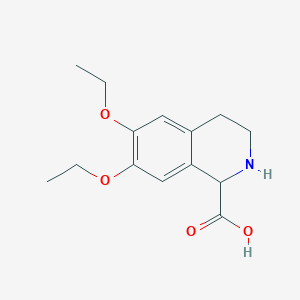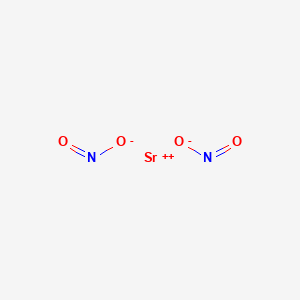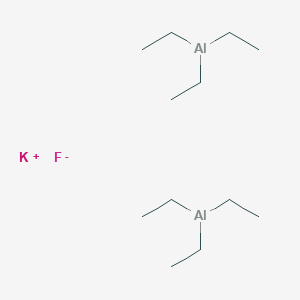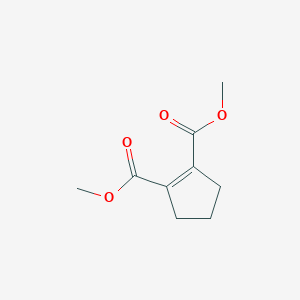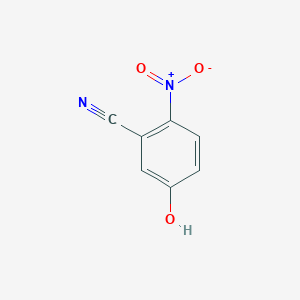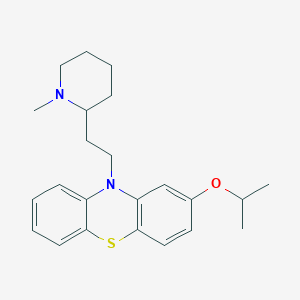
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, also known as Promazine, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine works by blocking dopamine receptors in the brain, which leads to a decrease in the release of dopamine. This results in a decrease in the activity of dopamine-dependent pathways, which can have a variety of effects on behavior and physiology.
生化和生理效应
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been found to have a variety of biochemical and physiological effects, including sedation, antipsychotic effects, and antiemetic effects. It has also been found to have a suppressive effect on the immune system, making it a potential tool for studying the role of the immune system in various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine in lab experiments is its ability to selectively block dopamine receptors, allowing researchers to study the effects of dopamine on various biological processes. However, one limitation of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is its potential to cause sedation and other side effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, including studies on its effects on other neurotransmitter systems, its potential as a treatment for various psychiatric disorders, and its potential as a tool for studying the immune system. Additionally, there is a need for further research on the safety and efficacy of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, particularly in the context of its use in clinical settings.
合成方法
The synthesis of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves the reaction of 2-chloro-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, which is then purified by recrystallization.
科学研究应用
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used in a variety of scientific research applications, including studies on neurotransmitter systems, drug addiction, and psychiatric disorders. It has been found to have an inhibitory effect on dopamine receptors, making it a valuable tool for studying the role of dopamine in various biological processes. Additionally, 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used to study the effects of drugs on the reward system in the brain, as well as the underlying mechanisms of drug addiction.
属性
CAS 编号 |
14759-05-8 |
|---|---|
产品名称 |
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine |
分子式 |
C23H30N2OS |
分子量 |
382.6 g/mol |
IUPAC 名称 |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine |
InChI |
InChI=1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3 |
InChI 键 |
ZDRKGFWEZAYCKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



